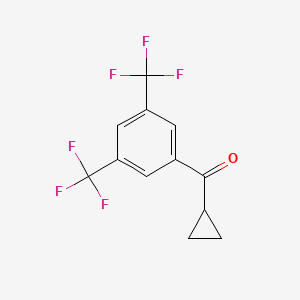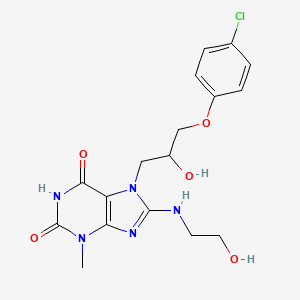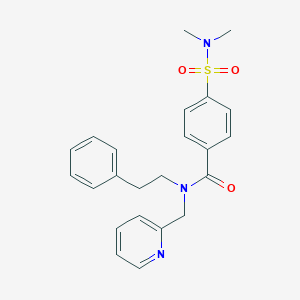
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, also known as DMS-PEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMS-PEB is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for drug development.
作用機序
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide targets protein-protein interactions by binding to a specific site on the target protein, thereby disrupting the interaction between the target protein and its binding partner. This mechanism of action makes this compound a promising candidate for drug development, as it can be used to target a wide range of proteins involved in various disease processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth, protection of neurons from damage, and inhibition of viral replication. These effects are mediated by the compound's ability to target protein-protein interactions, which play a critical role in many cellular processes.
実験室実験の利点と制限
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its ability to target specific protein-protein interactions, its small size, and its ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, including its potential use in drug development for cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine with 4-bromobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with N-phenethyl-4-(trifluoromethyl)benzamide to form this compound.
科学的研究の応用
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein-protein interactions involved in cancer progression. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as HIV and Zika virus.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-25(2)30(28,29)22-13-11-20(12-14-22)23(27)26(18-21-10-6-7-16-24-21)17-15-19-8-4-3-5-9-19/h3-14,16H,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWKVGKIPREHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

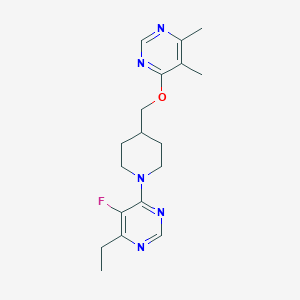
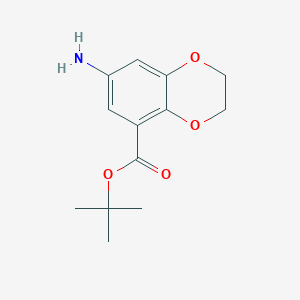
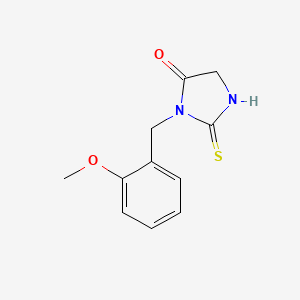
![N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2730232.png)

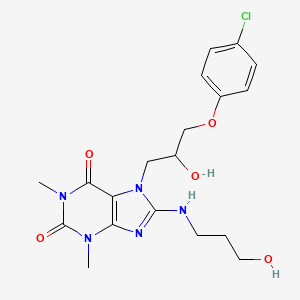
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)
![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)
![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)
![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
